3,5-dinitro-1H-1,2,4-triazole
CAS No.: 26621-32-9
Cat. No.: VC14416829
Molecular Formula: C2HN5O4
Molecular Weight: 159.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26621-32-9 |
|---|---|
| Molecular Formula | C2HN5O4 |
| Molecular Weight | 159.06 g/mol |
| IUPAC Name | 3,5-dinitro-1H-1,2,4-triazole |
| Standard InChI | InChI=1S/C2HN5O4/c8-6(9)1-3-2(5-4-1)7(10)11/h(H,3,4,5) |
| Standard InChI Key | SXMBECNFEHPCNP-UHFFFAOYSA-N |
| Canonical SMILES | C1(=NC(=NN1)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Synthesis and Preparation
Synthetic Routes
The synthesis of HDNT primarily involves the nitration of 3,5-diamino-1,2,4-triazole. A validated method begins with the diazotization of 3,5-diamino-1,2,4-triazole using sodium nitrite and sulfuric acid, yielding potassium 3,5-dinitro-1,2,4-triazolate as an intermediate . Subsequent acidification with concentrated sulfuric acid produces HDNT in quantitative yield. This route avoids the isolation of unstable intermediates, though bypassing purification steps may introduce azidotriazole impurities, which lower the decomposition temperature and increase sensitivity .
Purification Techniques
Purification is achieved via sublimation in vacuo at 110°C, resulting in a hygroscopic white solid . The sublimation process effectively removes volatile byproducts while preserving the integrity of the triazole ring. Analytical techniques such as differential scanning calorimetry (DSC) confirm the purity of the sublimate, with decomposition observed at 170°C .
Impurities and Byproducts
Impurities like 3-azido-5-nitro-1,2,4-triazole may form if intermediate purification is neglected . These contaminants alter HDNT’s sensitivity profile, underscoring the importance of rigorous purification.
Structural Characterization
Polymorphs
X-ray crystallography reveals two polymorphic forms of HDNT: a triclinic phase (space group P-1) and a monoclinic phase (space group P2₁/c) . The triclinic polymorph features planar triazole rings with nitro groups oriented at 10.2° and 12.7° relative to the ring plane, while the monoclinic form exhibits slight torsional deviations.
Table 1: Crystallographic Data for HDNT Polymorphs
| Parameter | Triclinic Phase | Monoclinic Phase |
|---|---|---|
| Space Group | P-1 | P2₁/c |
| Unit Cell (Å) | a=5.12, b=7.34, c=8.45 | a=6.78, b=8.91, c=9.23 |
| β Angle (°) | 89.7 | 92.1 |
| Density (g/cm³) | 1.83 | 1.79 |
Hydrate Form
HDNT forms a stable hydrate (HDNT·4H₂O) under ambient conditions, characterized by a hydrogen-bonded network involving water molecules and nitro groups . The hydrate’s crystal structure (monoclinic, C2/c) shows reduced mechanical sensitivity compared to anhydrous forms, making it safer for storage .
Physicochemical Properties
Thermal Stability
DSC analysis indicates an exothermic decomposition peak at 170°C for pure HDNT, with an enthalpy release of −1,230 kJ/kg . Impurities lower the onset temperature to 150°C, highlighting the need for high-purity synthesis .
Sensitivity Tests
HDNT exhibits marked sensitivity to impact and friction, with thresholds of 2 J (impact) and 5 N (friction) as measured by BAM standard tests . These values classify HDNT as a primary explosive, requiring specialized handling protocols.
Hygroscopicity
The compound rapidly absorbs moisture, forming the hydrated phase within hours under 60% relative humidity . This property complicates long-term storage but can be mitigated using desiccants.
Applications in Energetic Materials
Explosive Performance
Computational modeling using EXPLO 5.05 predicts a detonation velocity of 8,950 m/s and a pressure of 34.5 GPa for HDNT, surpassing traditional explosives like TNT . Its high nitrogen content (39.1%) contributes to these performance metrics.
Industrial and Military Uses
HDNT’s energy density and stability profile make it a candidate for initiating explosives and pyrotechnic delay compositions. Research into its coordination complexes with transition metals (e.g., Cu, Fe) explores enhanced combustion properties for rocket propellants .
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